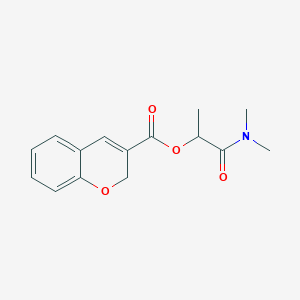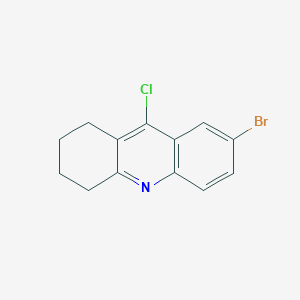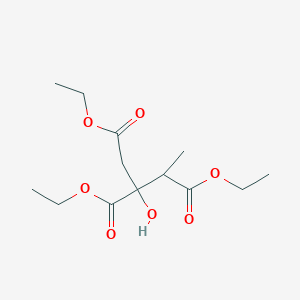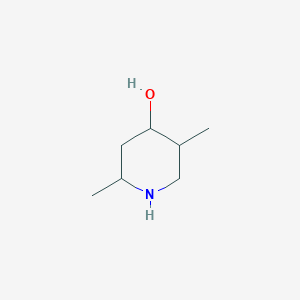
Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a β-keto ester, and urea. The reaction conditions often include the use of hydrochloric acid as a catalyst and refluxing the mixture for several hours .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using more efficient catalysts, such as Lewis acids, and employing continuous flow reactors to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its anticancer activity is being explored for developing new chemotherapeutic agents.
Industry: The compound’s derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: It can modulate the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but differs in its ester and phenyl substituents.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine and triazole moieties, exhibiting enhanced biological activities.
Uniqueness: Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is unique due to its specific benzoyl and methyl ester substituents, which contribute to its distinct chemical reactivity and biological activity. Its potential neuroprotective and anti-inflammatory properties set it apart from other pyrimidine derivatives .
Propiedades
Número CAS |
62328-10-3 |
|---|---|
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
methyl 5-benzoyl-2-oxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H10N2O4/c1-19-12(17)10-9(7-14-13(18)15-10)11(16)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,18) |
Clave InChI |
LNGBTTGDEXCIGL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=NC(=O)N1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)







